Product packaging for Methyl 7-(hydroxymethyl)-2-naphthoate(Cat. No.:CAS No. 162514-08-1)

Methyl 7-(hydroxymethyl)-2-naphthoate

Cat. No.: B173483
CAS No.: 162514-08-1
M. Wt: 216.23 g/mol
InChI Key: RJPDNALCGZSUGO-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Derivatives in Chemical Synthesis

Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a foundational scaffold for a vast array of organic compounds. tcichemicals.com Its derivatives are integral to numerous fields, including pharmaceuticals, materials science, and dyestuffs. nih.govnumberanalytics.com The extended π-system of the naphthalene core imparts unique photophysical and electronic properties, making its derivatives valuable as fluorescent probes and components in organic electronic materials. nih.gov

The reactivity of the naphthalene ring system allows for a variety of chemical modifications. Electrophilic aromatic substitution, for instance, is a common pathway to introduce functional groups, although the regioselectivity can be influenced by the existing substituents. tcichemicals.com The development of regioselective synthesis methodologies for polysubstituted naphthalene derivatives remains an active and important area of research. thieme-connect.com

Furthermore, the functional groups appended to the naphthalene core dictate the chemical behavior and potential applications of the resulting derivative. The presence of hydroxyl, carboxyl, and amino groups, for example, opens avenues for a wide range of transformations, including esterification, amidation, and the formation of ethers and urethanes. This versatility has led to the incorporation of the naphthalene motif into a multitude of biologically active molecules and functional materials.

Role of Methyl 7-(hydroxymethyl)-2-naphthoate as a Key Intermediate in Chemical Transformations

This compound (CAS Number: 162514-08-1) is a bifunctional molecule that embodies the synthetic potential of naphthalene derivatives. nih.gov It possesses two key functional groups: a methyl ester at the 2-position and a hydroxymethyl group at the 7-position. This dual functionality allows for selective and sequential reactions, making it a valuable intermediate in the construction of more complex molecular architectures.

The hydroxymethyl group can undergo a variety of transformations characteristic of primary alcohols. These include oxidation to an aldehyde or carboxylic acid, etherification, and esterification. The methyl ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other esters. The differential reactivity of these two groups allows for a stepwise elaboration of the molecule, a crucial strategy in multi-step organic synthesis.

While specific, extensively documented syntheses directly employing this compound are not widespread in readily accessible literature, its utility can be inferred from the reactivity of its constituent functional groups and the behavior of analogous structures. For instance, the hydroxymethyl group can serve as a handle for attaching the naphthalene core to other molecular fragments through ether or ester linkages. Similarly, the methyl ester can be a precursor to a carboxylic acid, enabling coupling reactions such as amide bond formation.

Scope and Research Objectives within Contemporary Organic Chemistry

The study and application of naphthalene derivatives like this compound align with several key objectives in contemporary organic chemistry. A primary goal is the development of efficient and selective synthetic methodologies. Research in this area often focuses on creating novel catalysts and reaction conditions to control the regioselectivity of substitutions on the naphthalene ring and to achieve high-yielding transformations of its functional groups. thieme-connect.com

Another significant research direction is the synthesis of novel compounds with specific functions. This includes the design and preparation of new pharmaceuticals, where the naphthalene scaffold can serve as a pharmacophore or a rigid core to orient other functional groups. The unique photophysical properties of naphthalenes also drive research into new fluorescent probes for biological imaging and sensing applications. nih.gov

The exploration of the chemical space around the naphthalene core, facilitated by versatile intermediates, continues to be a fruitful area of investigation, promising new discoveries in medicine, materials science, and beyond.

Interactive Data Tables

Below are interactive tables summarizing key information for this compound and related compounds.

Table 1: Properties of this compound

Property Value Source
CAS Number 162514-08-1 nih.gov
Molecular Formula C₁₃H₁₂O₃ thieme-connect.com
Molecular Weight 216.23 g/mol thieme-connect.com
Physical State Solid -

| Purity | >95% | thieme-connect.com |

Table 2: Related Naphthalene Derivatives and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Key Functional Groups
Methyl 2-naphthoate (B1225688) 2459-25-8 C₁₂H₁₀O₂ 186.21 Methyl ester
(2-Naphthyl)methanol 1592-38-7 C₁₁H₁₀O 158.20 Hydroxymethyl
6-Hydroxy-2-naphthalene carboxylic acid 16712-64-4 C₁₁H₈O₃ 188.18 Hydroxyl, Carboxylic acid
Methyl 6-hydroxy-2-naphthoate 17295-11-3 C₁₂H₁₀O₃ 202.21 Hydroxyl, Methyl ester
Methyl 1-hydroxy-2-naphthoate 948-03-8 C₁₂H₁₀O₃ 202.21 Hydroxyl, Methyl ester

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O3 B173483 Methyl 7-(hydroxymethyl)-2-naphthoate CAS No. 162514-08-1

Properties

IUPAC Name

methyl 7-(hydroxymethyl)naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-16-13(15)11-5-4-10-3-2-9(8-14)6-12(10)7-11/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPDNALCGZSUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2)CO)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627685
Record name Methyl 7-(hydroxymethyl)naphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162514-08-1
Record name Methyl 7-(hydroxymethyl)naphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 7-(hydroxymethyl)naphthalene-2-carboxylate
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Synthetic Methodologies for Methyl 7 Hydroxymethyl 2 Naphthoate and Its Analogs

Established Synthetic Routes to Naphthoate Structures

Traditional methods for synthesizing naphthoate structures often rely on well-established reactions that have been refined over decades. These include classical esterification techniques and methods for introducing the key hydroxymethyl group.

Fischer Esterification in Naphthalene (B1677914) Chemistry

The Fischer-Speier esterification is a cornerstone of organic synthesis, providing a direct method for converting carboxylic acids to esters. organic-chemistry.orglibretexts.org This acid-catalyzed reaction, typically using a strong acid like sulfuric or p-toluenesulfonic acid, proceeds by protonating the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. organic-chemistry.orgmasterorganicchemistry.com Subsequent nucleophilic attack by an alcohol, such as methanol, leads to a tetrahedral intermediate. organic-chemistry.orgyoutube.com Elimination of water, often driven by Le Chatelier's principle through water removal or using an excess of the alcohol, yields the final ester product. organic-chemistry.orglibretexts.org

This method is widely applicable to a range of aromatic and aliphatic carboxylic acids and alcohols. organic-chemistry.org In the context of naphthalene derivatives, Fischer esterification provides a straightforward route to methyl naphthoates from the corresponding naphthoic acids. The reaction is reversible, and its efficiency can be influenced by the steric hindrance of the reactants and the specific reaction conditions employed. masterorganicchemistry.com

Strategies for Introducing the Hydroxymethyl Group

The introduction of a hydroxymethyl group onto the naphthalene scaffold is a critical step in the synthesis of the target compound and its analogs. This can be achieved through several key transformations.

The reduction of a carboxylic acid or its ester derivative is a common method for producing a primary alcohol. In the synthesis of compounds like 6-(hydroxymethyl)-2-naphthol, sodium borohydride (B1222165) in combination with dimethyl sulfate (B86663) in tetrahydrofuran (B95107) has been utilized to reduce the corresponding carboxylic acid. chemicalbook.com This particular reaction showed a 68.53% conversion of the starting 6-hydroxy-2-naphthalenecarboxylic acid. chemicalbook.com Another approach involves the use of lithium aluminum hydride (LAH) in a dry solvent like tetrahydrofuran, a powerful reducing agent capable of converting esters to primary alcohols. researchgate.net For instance, a synthetic scheme for 6-(hydroxymethyl)-7-methylnaphthalene-1,3,8-triol employs LAH for such a reduction. researchgate.net

An alternative strategy for introducing a hydroxymethyl group involves the selective oxidation of a methyl group on the aromatic ring. This approach is particularly useful when the corresponding methyl-substituted naphthalene is readily available. thieme-connect.de

Various oxidizing agents can be employed for this transformation. Cerium(IV) compounds, such as ammonium (B1175870) cerium(IV) nitrate, are effective for the selective side-chain oxidation of methylarenes to the corresponding aldehydes. thieme-connect.de This method is advantageous as it can selectively oxidize one methyl group in polymethylated naphthalenes. thieme-connect.de Hypervalent iodine(V) compounds, like 2-iodylbenzoic acid (IBX), also serve as mild and efficient reagents for the oxidation of methylarenes to arenecarbaldehydes. thieme-connect.de

Furthermore, electrochemical methods have emerged as a green and efficient alternative for the site-selective oxidation of methyl groups on aromatic systems, including benzoheterocycles, to form aromatic acetals which can then be hydrolyzed to the corresponding aldehydes. nih.gov These methods avoid the need for chemical oxidants and transition-metal catalysts. nih.gov The resulting aldehyde can then be reduced to the desired hydroxymethyl group.

Advanced Synthetic Approaches

Modern organic synthesis has seen the development of powerful new methods, particularly those involving transition-metal catalysis, which offer novel and efficient ways to construct complex molecular architectures like the naphthalene scaffold.

Transition-Metal Catalyzed Coupling Reactions in Naphthalene Scaffold Construction

Transition-metal catalyzed reactions have revolutionized the synthesis of polycyclic aromatic hydrocarbons, including naphthalenes and anthracenes. researchgate.netnih.gov These methods often provide high efficiency and selectivity under mild reaction conditions. researchgate.net For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming carbon-carbon bonds to construct the naphthalene ring system. acs.org

Recent advancements have also highlighted the use of other transition metals like indium and rhodium. researchgate.netnih.gov Indium(III)-catalyzed reactions, for example, have been used in the one-pot, three-component synthesis of anthracene (B1667546) derivatives from aldehydes and β-naphthol. researchgate.net These catalytic systems are often cost-effective and allow for straightforward purification. researchgate.net C-H activation methodologies, catalyzed by metals like palladium and rhodium, represent another significant advancement, enabling the direct functionalization of C-H bonds and avoiding the need for pre-functionalized starting materials. nih.gov These advanced techniques provide versatile and powerful tools for the construction of diverse and complex naphthalene-based molecules.

Asymmetric Synthesis of Related Hydroxymethyl Naphthalene Derivatives via Biaryl Lactones

The asymmetric synthesis of axially chiral biaryl compounds, a class of molecules that includes derivatives related to methyl 7-(hydroxymethyl)-2-naphthoate, can be effectively achieved through the use of configurationally unstable biaryl lactones. scispace.com This method introduces asymmetry into a pre-existing, yet achiral, biaryl system. scispace.com A key example is the synthesis of (M)-2-Hydroxymethyl-1-(2-hydroxy-4,6-dimethylphenyl)naphthalene. scispace.com The process begins with the esterification of 1-Bromo-2-naphthoic acid and 3,5-Dimethylphenol to form 3,5-Dimethylphenyl 1-bromo-2-naphthoate. scispace.com This intermediate then undergoes a palladium-catalyzed intramolecular coupling to yield a racemic biaryl lactone, 1,3-Dimethyl-6H-benzo[b]naphthol[1,2-d]pyran-6-one. scispace.com The resolution of this lactone and subsequent reduction of the ester functionality provides access to the enantiomerically pure hydroxymethyl naphthalene derivative. scispace.com The reduction of the lactone to the corresponding alcohol is a critical step, often accomplished using reagents like borane-tetrahydrofuran (B86392) complex. scispace.com

Electrochemical Synthesis Methods for Related Esters and Alcohols

Electrochemical methods offer a green and efficient alternative for the synthesis of esters and alcohols, which are functionalities present in this compound. gre.ac.ukgeorgiasouthern.edu Electrosynthesis relies on the use of electrons as a reagent, minimizing waste and often proceeding under mild conditions. gre.ac.uknii.ac.jp

The electrochemical synthesis of esters can be achieved through various approaches. One method involves the electrolysis of an aqueous solution of a carboxylic acid. google.com For instance, passing a current through an aqueous solution of acetic acid containing an alkali metal salt of the acid at a controlled pH and temperature can produce methyl acetate (B1210297) in high yields. google.com Another approach is the electrochemical coupling of aldehydes with alcohols, which can proceed without a catalyst. georgiasouthern.edu This method has been shown to be applicable to a wide range of aldehydes and alcohols, offering a versatile route to ester formation. georgiasouthern.edu

For the synthesis of alcohols, electrochemical reduction of carboxylic acid derivatives is a viable strategy. Aromatic esters can be electrochemically reduced to form radical anions, which then decompose to generate an alkyl radical and a carboxylate. gre.ac.uk This principle has been applied in deoxygenation reactions. gre.ac.uk Furthermore, the electrochemical oxidation of alcohols can be a controlled process to yield valuable carbonyl compounds and carboxylic acids. nii.ac.jp Proton exchange membrane (PEM) electrolysis is a promising technique for the electro-oxidation of alcohols. nii.ac.jp

Biomimetic Synthesis Principles in Naphthyl Compound Formation

Biomimetic synthesis is a powerful strategy in organic chemistry that draws inspiration from nature's biosynthetic pathways to construct complex molecules. numberanalytics.comnumberanalytics.com This approach aims to replicate the efficiency, selectivity, and sustainability of biological processes. numberanalytics.comengineering.org.cn By understanding how organisms produce natural products, chemists can design synthetic routes that are often more concise and environmentally friendly than traditional methods. numberanalytics.comnih.gov

The core principles of biomimetic synthesis involve identifying a plausible biosynthetic precursor and designing a laboratory synthesis that mimics the proposed biological transformations. engineering.org.cnwikipedia.org This can involve cascade reactions where multiple bonds and rings are formed in a single step, significantly increasing synthetic efficiency. nih.govwikipedia.org For instance, the synthesis of proto-daphniphylline from a squalene-like precursor highlights the power of this approach, where a complex polycyclic structure is assembled in a remarkably efficient manner. wikipedia.org

In the context of naphthyl compounds, a biomimetic approach could involve mimicking the cyclization of polyketide chains or other precursors that are known to form naphthalene rings in nature. This strategy not only provides an efficient route to the target molecule but also can offer insights into the actual biosynthetic pathways. nih.gov

Cyclocondensation Reactions for Naphthoate Derivatives

Cyclocondensation reactions represent a fundamental approach for the construction of the naphthalene core structure found in naphthoate derivatives. These reactions typically involve the formation of a new ring through the joining of two or more molecules.

One notable example is the synthesis of 1-hydroxy-2-naphthoic acid esters from oxabenzonorbornadienes. nih.gov This transformation proceeds through a Lewis acid-mediated rearrangement involving a 1,2-acyl shift. nih.gov The proposed mechanism suggests that the opening of the oxa-bridge leads to the formation of a key carbocationic intermediate, which then undergoes the acyl migration followed by rearomatization to yield the naphthoate product. nih.gov This method allows for the synthesis of naphthoate derivatives with novel substitution patterns. nih.gov

Derivatization Strategies of the Naphthoate Scaffold

Chemical Transformations of the Hydroxymethyl Moiety

The hydroxymethyl group is a versatile functional handle that can be readily oxidized to afford the corresponding carboxylic acid. This transformation is a common and important step in the synthesis of more complex molecules. A variety of reagents and methods are available for this purpose, ranging from classical strong oxidants to milder, more selective systems.

Traditional oxidizing agents for converting primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents like Jones reagent (CrO₃ in aqueous sulfuric acid). pharmacy180.comlibretexts.org While effective, these strong oxidants can sometimes be harsh and may not be compatible with other sensitive functional groups in the molecule. pharmacy180.com

More modern and milder methods are often preferred. Electrocatalytic oxidation, for example, using mediators like 4-acetamido-TEMPO (ACT), provides an environmentally friendly alternative for the oxidation of primary alcohols to carboxylic acids. researchgate.net This method operates under mild, aqueous conditions at room temperature and has been shown to be effective for a wide range of substrates, including benzylic and aliphatic alcohols. researchgate.net The oxidation of aldehydes, which can be intermediates in the oxidation of primary alcohols, to carboxylic acids can also be achieved using various reagents, including potassium permanganate and hydrogen peroxide. libretexts.orgyoutube.com

The oxidation of a hydroxymethyl group on a naphthalene core to a carboxylic acid is a key transformation. For example, the oxidation of the side chain of an alkylbenzene to a benzoic acid is a well-established reaction, often carried out with potassium permanganate. pharmacy180.com A similar principle applies to the oxidation of the hydroxymethyl group in this compound to yield the corresponding dicarboxylic acid derivative.

Starting MaterialReagent(s)ProductReference(s)
Primary AlcoholJones Reagent (CrO₃, H₂SO₄, acetone)Carboxylic Acid pharmacy180.com
Primary AlcoholPotassium Permanganate (KMnO₄)Carboxylic Acid pharmacy180.com
Primary Alcohol4-acetamido-TEMPO (ACT), electrocatalyticCarboxylic Acid researchgate.net
AldehydePotassium Permanganate (KMnO₄)Carboxylic Acid libretexts.org
AldehydeTollens' Reagent (Ag(NH₃)₂⁺)Carboxylic Acid libretexts.org
Halogenation and Subsequent Nucleophilic Substitution Reactions

The introduction of functional groups onto the naphthalene ring of compounds like methyl 2-naphthoate (B1225688) can be effectively achieved through a two-step sequence involving halogenation and subsequent nucleophilic substitution. The bromine atom, in particular, serves as a versatile handle for introducing a variety of substituents.

The electrophilic nature of a halogenated naphthalene core renders it susceptible to nucleophilic attack, which allows for the introduction of diverse chemical entities. guidechem.com While direct halogenation of this compound is not widely documented, the reactivity of related compounds, such as methyl 6-bromo-2-naphthoate, provides significant insight into this synthetic strategy. guidechem.comnbinno.com The bromine substituent on the naphthalene ring is a reactive site that readily participates in substitution reactions. guidechem.com

For instance, methyl 6-bromo-2-naphthoate is a key intermediate in the synthesis of various complex molecules. guidechem.com The bromine atom can be displaced by a range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility makes it an invaluable precursor in organic synthesis. guidechem.com An example of a subsequent reaction is the aromatic Finkelstein reaction, where the bromo-substituent can be converted to an iodo-substituent, which can then undergo further reactions. guidechem.com

Table 1: Examples of Nucleophilic Substitution Precursors

Precursor CompoundPosition of BromineKey Applications
Methyl 6-bromo-2-naphthoate6Intermediate for Adapalene synthesis, dyes, and pigments guidechem.comnbinno.com
2-(1-adamantyl)-4-bromophenol4 (on phenol (B47542) ring)Precursor for Adapalene synthesis guidechem.com

Modifications of the Ester Group

The methyl ester group in this compound is a key functional group that can be readily modified to yield a variety of other functional derivatives. Common transformations include hydrolysis, transesterification, and amidation.

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This can be achieved under basic conditions, for example, using lithium hydroxide, followed by acidification. guidechem.com The resulting carboxylic acid can then serve as a precursor for the synthesis of amides and other derivatives.

Transesterification, the conversion of one ester to another, can be catalyzed by either acid or base. For instance, a methyl ester can be converted to an ethyl ester by treatment with ethanol (B145695) in the presence of an acid catalyst or a base like sodium ethoxide. This process is reversible and driven to completion by using a large excess of the new alcohol.

Amidation of the corresponding carboxylic acid (obtained from ester hydrolysis) can be achieved by coupling with an amine. Modern coupling methods, such as those using isothiocyanates and a copper catalyst, allow for the efficient formation of amides from non-activated carboxylic acids under mild conditions. This has been demonstrated for 2-naphthoic acid, which can be converted to its corresponding amide. rsc.org

Table 2: Reagents for Ester Group Modification

TransformationReagent(s)Product Functional Group
HydrolysisLithium hydroxide, followed by acidCarboxylic acid guidechem.com
TransesterificationEthanol, H₂SO₄ (acid catalysis) or Sodium ethoxide (base catalysis)Ethyl ester
Amidation (from carboxylic acid)Amine, Isothiocyanate, CuCl₂Amide rsc.org

Aromatic Ring Functionalization and Substituent Introduction

Direct functionalization of the aromatic rings of naphthalene derivatives is a powerful tool for introducing a wide array of substituents, thereby modifying the properties of the parent molecule. These reactions are governed by the existing substituents on the ring, which direct the position of the incoming group.

While specific functionalization reactions on this compound are not extensively reported, general methods for the functionalization of aromatic rings are well-established. organic-chemistry.org For naphthoate systems, these can include nitration, sulfonation, and Friedel-Crafts type reactions. The positions of the existing hydroxymethyl and methoxycarbonyl groups on the naphthalene ring will influence the regioselectivity of these electrophilic aromatic substitution reactions.

In related systems, such as in the synthesis of highly substituted naphthols, annulation reactions starting from aromatic aldehydes have been utilized to construct the naphthalene core with desired substituents. rsc.orgrsc.org Enzymatic carboxylation of naphthalene at the 2-position has also been demonstrated, showcasing a biological approach to aromatic ring activation. researchgate.net

The versatility of the naphthalene core allows for the synthesis of a diverse range of derivatives. For example, methyl 6-bromo-2-naphthoate has been used to synthesize compounds such as 6-vinyl-2-naphthaldehyde and various substituted phenyl-naphthoates through cross-coupling reactions. guidechem.com These examples highlight the potential for introducing complex substituents onto the aromatic framework of this compound.

Spectroscopic and Analytical Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For Methyl 7-(hydroxymethyl)-2-naphthoate, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the hydroxymethyl protons, and the methyl ester protons.

Based on related structures like methyl 6-hydroxy-2-naphthoate chemicalbook.com, the aromatic protons would appear as a complex pattern of multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would be unique to the 2,7-disubstitution pattern of the naphthalene (B1677914) ring. The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-5.0 ppm. The hydroxyl proton itself would give a broad singlet, the chemical shift of which is dependent on concentration and solvent. The three protons of the methyl ester group (-COOCH₃) would appear as a sharp singlet in the upfield region, typically around δ 3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H 7.0 - 8.5 Multiplet 6H
-CH₂OH 4.5 - 5.0 Singlet/Doublet 2H
-OH Variable Broad Singlet 1H

Note: This is a predicted table based on analogous compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing around δ 165-175 ppm. The aromatic carbons of the naphthalene ring would resonate in the region of δ 120-140 ppm. The carbon of the hydroxymethyl group (-CH₂OH) would be found further upfield, likely in the δ 60-70 ppm range. The methyl ester carbon (-COOCH₃) would be the most upfield signal, typically around δ 50-55 ppm. The specific chemical shifts of the aromatic carbons would be influenced by the positions of the hydroxymethyl and methyl ester substituents. For instance, data for methyl 6-hydroxy-2-naphthoate shows aromatic carbons in a similar range chemicalbook.com.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
C=O (Ester) 165 - 175
Aromatic C 120 - 140
-CH₂OH 60 - 70

Note: This is a predicted table based on analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass of a compound, which can be used to determine its elemental composition. For this compound (C₁₃H₁₂O₃), the exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing the purity of a sample and identifying the components of a reaction mixture. In the synthesis of this compound, GC-MS could be used to monitor the progress of the reaction, identify any byproducts, and confirm the identity of the final product by comparing its mass spectrum to a library of known compounds or by analyzing its fragmentation pattern. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, as well as fragment ions resulting from the loss of functional groups such as the methoxy (B1213986) group (-OCH₃) or the hydroxymethyl group (-CH₂OH).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A broad band in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the ester group would give a strong, sharp peak in the region of 1725-1700 cm⁻¹. The C-O stretching vibrations of the ester and the alcohol would appear in the fingerprint region, between 1300 and 1000 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, and aromatic C=C stretching vibrations would appear as a series of peaks between 1600 and 1450 cm⁻¹. The presence of these characteristic bands would provide strong evidence for the structure of this compound. For comparison, the IR spectrum of the related methyl 6-hydroxy-2-naphthoate shows a hydroxyl stretch at 3370 cm⁻¹ and a carbonyl stretch at 1680 cm⁻¹ chemicalbook.com.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H (Alcohol) 3500 - 3200 Broad, Strong
C=O (Ester) 1725 - 1700 Strong, Sharp
C-O (Ester, Alcohol) 1300 - 1000 Medium to Strong
Aromatic C-H >3000 Medium to Weak

Note: This is a predicted table based on analogous compounds. Actual experimental values may vary.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are fundamental in the isolation and analytical assessment of "this compound." The choice of method is contingent on the scale of purification and the specific analytical objective, whether for preparative isolation or for quantitative and qualitative analysis. These methods separate the target compound from reaction byproducts, starting materials, and other impurities based on differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis and purification of "this compound." Its high resolution and sensitivity make it suitable for both quantitative analysis and preparative-scale purification. A reversed-phase approach is commonly employed for compounds with moderate polarity like "this compound."

In a typical HPLC setup, a C18 column is used as the stationary phase, which retains the analyte based on hydrophobic interactions. The mobile phase, a mixture of an aqueous solvent (often water with an acid modifier like acetic or formic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol), is passed through the column. By programming a gradient of increasing organic solvent concentration, compounds are eluted based on their polarity, with more polar compounds eluting earlier. The detection is commonly performed using a UV detector, set at a wavelength where the naphthalene ring system exhibits strong absorbance. For more detailed structural information, HPLC can be coupled with mass spectrometry (LC-MS), which provides mass-to-charge ratio data of the eluting peaks, aiding in definitive identification. nih.govnih.govresearchcommons.org

A patent describing the synthesis of related naphthalene derivatives mentions the use of HPLC to monitor reaction progress, highlighting its utility in process control. patsnap.com While specific conditions for "this compound" are not detailed, a method can be extrapolated from general principles and analyses of similar aromatic esters. researchgate.net

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This table presents a hypothetical but scientifically plausible set of HPLC conditions based on methods for similar aromatic compounds.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. For "this compound," derivatization may be necessary to increase its volatility and thermal stability, for example, by silylating the hydroxymethyl group. However, direct analysis is also possible. gcms.cztdi-bi.com

In a GC system, the sample is vaporized in a heated injector and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase, often a polysiloxane-based polymer, which separates compounds based on their boiling points and interactions with the phase. mdpi.com The separated components are then detected, with a Flame Ionization Detector (FID) providing quantitative data and a Mass Spectrometer (MS) providing structural information through fragmentation patterns. creative-proteomics.comchemicke-listy.cz The analysis of other aromatic hydrocarbons and esters by GC-MS provides a strong basis for developing a method for this specific naphthoate derivative. gcms.czchemicke-listy.cz

Table 2: Representative GC-MS Parameters for the Analysis of this compound

ParameterValue
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500

This table outlines typical GC-MS conditions that could be applied for the analysis of the target compound, drawing from established methods for similar analytes.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress, checking the purity of fractions, and determining appropriate solvent systems for column chromatography. For "this compound," a silica (B1680970) gel plate is typically used as the stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) serves as the mobile phase.

The separation is based on the differential adsorption of the compounds to the silica gel. More polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate. The position of the compound is visualized under UV light or by staining.

Preparative TLC can be employed for the purification of small quantities (typically <100 mg) of the compound. rsc.orgchemrxiv.orgrochester.eduyoutube.com After developing the plate, the band corresponding to the desired product is scraped off, and the compound is extracted from the silica gel with a suitable solvent. rsc.org

Table 3: Example TLC System for this compound

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (B1210297) (e.g., 7:3 v/v)
Visualization UV light (254 nm)
Expected Rf ~0.4 (highly dependent on exact solvent ratio)

The provided TLC conditions are illustrative and would require empirical optimization for the best separation.

Theoretical and Computational Studies on Methyl 7 Hydroxymethyl 2 Naphthoate and Analogs

Molecular Modeling and Docking Simulations for Structure-Activity Correlation

Molecular modeling and docking simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand with a biological target, typically a protein or enzyme. This information is crucial for understanding the structure-activity relationship (SAR), which links the chemical structure of a compound to its biological activity. For Methyl 7-(hydroxymethyl)-2-naphthoate, insights into its potential biological interactions can be derived from docking studies performed on analogous naphthalene-based compounds.

Naphthoquinone derivatives, for instance, have been the subject of numerous molecular docking studies to explore their therapeutic potential. These studies reveal that the naphthalene (B1677914) core serves as a versatile scaffold for interaction with various biological targets. The binding affinity is significantly influenced by the nature and position of substituents on the naphthalene ring. For example, in studies of naphthoquinone derivatives as inhibitors of the P2X7 receptor, the 1,4-naphthoquinone moiety was found to engage in hydrophobic interactions with key residues such as Phe108, Val312, Met105, and Phe88 nih.gov. The presence of additional functional groups further dictates the specificity and strength of these interactions nih.gov.

Similarly, docking studies on other naphthoquinone derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have demonstrated the importance of the naphthalene backbone in fitting into the receptor's binding pocket thebioscan.com. The specific interactions and binding energies are modulated by the attached functional groups, which can form hydrogen bonds, and electrostatic or further hydrophobic interactions with the amino acid residues of the target protein.

The table below presents data from molecular docking studies of various naphthalene derivatives against different biological targets, illustrating the range of binding affinities that can be achieved by modifying the substituents on the naphthalene core.

Compound ClassTarget ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues
Naphthoquinone SulfonamidesP2X7 Receptor5U1U-8.5 to -10.5Phe95, Phe103, Met105, Phe293, Val312 nih.gov
Arylated 1,4-NaphthoquinonesParasitic Protein1W3R-7.7 to -9.2Not specified ijfmr.com
Naphthoquinone DerivativesMethionine Sulfoxide Reductase3E0M-7.5 to -7.9Not specified nih.gov
Naphthol DerivativesHistone Deacetylase 2 (HDAC2)4LY1-9.08 to -10.08Not specified ekb.eg

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure of molecules. These calculations can determine properties such as orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.

For 2,7-disubstituted naphthalenes like this compound, the electronic properties are significantly influenced by the nature of the substituents. The hydroxymethyl group (-CH₂OH) is generally considered an electron-donating group, while the methyl ester group (-COOCH₃) is an electron-withdrawing group. Their placement at the 2 and 7 positions of the naphthalene ring will create a specific distribution of electron density across the molecule.

Studies on dihydroxynaphthalenes have shown that the position of substitution significantly impacts the electronic properties, including the reorganization energy, which is a key factor in charge transport processes tandfonline.com. For example, substituting hydroxyl groups at different positions on the naphthalene backbone leads to variations in reorganization energy, which can be correlated with the drift mobility of charge carriers tandfonline.com.

DFT calculations on various ester-containing compounds have been used to analyze frontier molecular orbitals (HOMO and LUMO) and electrostatic potentials mdpi.com. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

The following table summarizes calculated electronic properties for different types of naphthalene derivatives from various studies.

Compound ClassCalculation MethodHOMO (eV)LUMO (eV)Energy Gap (eV)
DihydroxynaphthalenesDFT-5.5 to -5.2-0.8 to -0.54.4 to 4.8 tandfonline.com
Naphthoquinone DerivativesB3LYP/6-31G(d,p)-6.8 to -6.5-3.9 to -3.52.9 to 3.1 nih.gov
Naphthalene DimersB2PLYP-D3Not specifiedNot specifiedNot specified mdpi.com

For this compound, the electron-donating hydroxymethyl group would be expected to raise the energy of the HOMO, while the electron-withdrawing methyl ester group would lower the energy of the LUMO. This combination of substituents could lead to a relatively smaller HOMO-LUMO gap compared to unsubstituted naphthalene, potentially enhancing its reactivity and influencing its photophysical properties. The calculated electrostatic potential surface would likely show a region of negative potential around the carbonyl oxygen of the ester and the oxygen of the hydroxyl group, indicating these as sites for electrophilic attack or hydrogen bonding.

Conformational Analysis and Stereochemical Considerations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds libretexts.org. For this compound, the key conformational flexibilities are the rotation of the hydroxymethyl group and the methyl ester group relative to the plane of the naphthalene ring.

The naphthalene core itself is a rigid, planar aromatic system. However, the substituents at the 2 and 7 positions can adopt various conformations. Crystal structure analysis of analogous 2,6-disubstituted naphthalenes, such as dimethyl 2,6-naphthalenedicarboxylate, has shown that the ester groups can be twisted out of the mean plane of the naphthalene ring nih.gov. In the case of dimethyl 2,6-naphthalenedicarboxylate, the ester group is twisted by 20 degrees nih.gov. This twisting is a result of steric hindrance and the optimization of electronic interactions. A similar twist would be expected for the methyl ester group in this compound.

The hydroxymethyl group also has rotational freedom around the C-C bond connecting it to the naphthalene ring. The preferred conformation will be a balance between minimizing steric interactions with the adjacent hydrogen atom on the naphthalene ring and maximizing any potential intramolecular hydrogen bonding or favorable electronic interactions. Studies of other 1,8-disubstituted naphthalenes with hydroxymethyl groups have shown that steric interactions can lead to significant deviations in bond angles from the ideal 120 degrees to relieve strain nih.gov.

From a stereochemical perspective, this compound does not possess a chiral center in its ground state. The carbon of the hydroxymethyl group is not a stereocenter. However, the introduction of substituents or the binding of the molecule to a chiral environment, such as the active site of an enzyme, could induce chirality. The concept of prochirality might be relevant, where the two hydrogens of the hydroxymethyl group could become diastereotopic in a chiral environment.

The table below summarizes key conformational features observed in related naphthalene derivatives.

CompoundSubstituent PositionsObserved Torsional Angle of SubstituentMethod of Analysis
Dimethyl 2,6-naphthalenedicarboxylate2,620° (for the ester group)X-ray Powder Diffraction nih.gov
1,8-Bis(hydroxymethyl)naphthalene1,8Significant deviation of exterior angles from 120°X-ray Crystallography nih.gov
8-Acyl-1-pyrrolidinylnaphthalenes1,8Carbonyl and pyrrolidinyl groups nearly perpendicular to the ringCrystal Structures mdpi.com

Applications in Advanced Organic Synthesis As a Building Block

Utilization in the Construction of Complex Molecular Architectures

The presence of both a nucleophilic hydroxyl group and an electrophilic ester on the rigid naphthalene (B1677914) framework makes Methyl 7-(hydroxymethyl)-2-naphthoate an ideal starting material for the synthesis of intricate molecules. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be used in ether or ester linkages. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can undergo reactions such as reduction or addition of organometallic reagents.

This dual reactivity is instrumental in the synthesis of complex structures, including macrocycles and polymers. For instance, the selective functionalization of one group while the other is protected allows for a stepwise and controlled assembly of the target molecule. This strategy is crucial in the total synthesis of natural products and the creation of novel drug candidates. nih.gov The naphthalene moiety often serves to improve the chemical and metabolic stability of active molecules while maintaining their pharmacological activity. nih.gov

The development of three-dimensional (3D) building blocks is key to creating functional organic materials with molecular-scale cavities. nih.govbeilstein-journals.org Naphthalene-based structures are utilized in the synthesis of such 3D architectures, where the rigid aromatic unit provides a defined scaffold. nih.govbeilstein-journals.org The functional groups on this compound provide the necessary handles to integrate this planar unit into larger, more complex 3D structures.

Precursor for Advanced Functional Materials

The unique electronic and photophysical properties of the naphthalene ring make it a desirable component in advanced functional materials. researchgate.net Derivatives of naphthalene are explored for their applications in various optical and electronic devices.

Applications in Aggregation-Induced Emission Systems

While specific studies on this compound in aggregation-induced emission (AIE) are not prevalent, naphthalene derivatives are known to exhibit interesting fluorescence properties. researchgate.net Naphthalene dyes, with their rigid and large π-electron conjugated systems, often have high quantum yields and excellent photostability. researchgate.net In some cases, naphthalene derivatives can form intramolecular excimers, which can lead to unique emission characteristics in different solvent environments. researchgate.net

Development of Optoelectronic Materials

Naphthalene derivatives are widely used as building blocks for organic solid-state laser dyes and other optoelectronic materials. rsc.org The introduction of a naphthalene unit into molecular structures can shift emission colors without compromising optical properties. rsc.org Specifically, 2,7-disubstituted naphthalene derivatives have been synthesized and studied for their potential as fluorescent detectors and chemosensors. researchgate.net The functional groups on this compound could be modified to tune the electronic properties of the naphthalene core, making it a potential precursor for materials used in organic light-emitting diodes (OLEDs) and other optoelectronic applications. For example, vinyl derivatives of naphthalene-2,7-diol have been synthesized and characterized as photoluminescent dopants for optical materials. researchgate.net

Role in Structure-Activity Relationship (SAR) Investigations

The naphthalene scaffold is a key feature in many marketed therapeutic agents, including those with antimicrobial, anti-inflammatory, and anticancer activities. nih.govmdpi.com As such, naphthalene derivatives are frequently the subject of structure-activity relationship (SAR) studies to understand how chemical modifications affect biological activity.

Elucidation of Structural Requirements for Molecular Interactions

SAR studies on various classes of naphthalene derivatives have provided insights into the structural features necessary for their biological activity. For example, in the development of antimicrobial agents, the nature and position of substituents on the naphthalene ring have been shown to significantly influence their potency. mdpi.com Similarly, for anticancer agents, modifications to the naphthalene core are explored to enhance cytotoxicity and selectivity for cancer cells. nih.gov

The defined stereochemistry and electronic properties of this compound make it a useful scaffold for designing focused libraries of compounds for SAR studies. By systematically modifying the hydroxymethyl and methyl ester groups, researchers can probe the specific interactions between the molecule and its biological target.

Design of Analogs with Modulated Binding Profiles

The insights gained from SAR studies guide the design of new analogs with improved efficacy and safety profiles. For instance, in the context of multidrug resistance (MDR) in cancer, naphthalene-2-carboxamides have been designed and synthesized as MDR reversal agents. nih.govresearchgate.net The systematic variation of substituents on the naphthalene ring and the carboxamide functionality allowed for the identification of compounds with potent activity. nih.govresearchgate.net

This compound provides a platform for creating diverse analogs. The hydroxymethyl group can be converted into a variety of other functional groups, while the ester can be transformed into a library of amides or other carboxylic acid derivatives. This allows for the exploration of a wide chemical space to optimize the binding affinity and selectivity of the resulting compounds for their target proteins.

Biotransformation and Environmental Fate Research

Microbial Degradation Pathways of Naphthalene (B1677914) Derivativesnih.govresearchgate.netmdpi.commdpi.com

Naphthalene serves as a model compound for studying the biodegradation of polycyclic aromatic hydrocarbons (PAHs) due to its relative simplicity and abundance. nih.govethz.ch Bacteria, in particular, have developed sophisticated enzymatic systems to break down the stable aromatic structure of naphthalene. The degradation pathways are generally categorized into an "upper pathway," which converts naphthalene to central intermediates like salicylate (B1505791), and a "lower pathway," which channels these intermediates into the Krebs cycle. nih.govmdpi.commdpi.com

The degradation of methylated naphthalenes can be initiated through two primary routes: attack on the methyl substituent or on the aromatic ring. nih.govasm.org For compounds with methyl groups, a common initial step involves the oxidation of the methyl group. asm.org

In aerobic pathways, the methyl group of compounds like 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627) can be hydroxylated by a hydroxylase or a naphthalene dioxygenase (NDO) to form a hydroxymethyl derivative. nih.govasm.org This is followed by further oxidation steps catalyzed by dehydrogenases, which convert the hydroxymethyl group into a formyl group and then into a carboxyl group, yielding the corresponding naphthoic acid. researchgate.net For instance, the degradation of 2-methylnaphthalene can result in the formation of 2-hydroxymethylnaphthalene. nih.gov In some bacterial strains, such as Pseudomonas putida CSV86, this oxidation of the methyl group is considered a detoxification pathway, where the resulting naphthoic acid is a dead-end product that is excreted. nih.govmdpi.com

Under anaerobic conditions, a different mechanism for methyl group activation is employed by sulfate-reducing bacteria. nih.gov The degradation of 2-methylnaphthalene is initiated by the addition of fumarate (B1241708) to the methyl group, a reaction catalyzed by (2-naphthylmethyl)succinate synthase. researchgate.net This forms (2-naphthylmethyl)succinate, which then undergoes a series of reactions similar to β-oxidation to eventually yield 2-naphthoyl-CoA. researchgate.net In some anaerobic consortia, direct carboxylation of the naphthalene ring has also been observed as an initial activation step. nih.gov

These initial modifications of the methyl group are crucial enzymatic steps that prepare the molecule for subsequent aromatic ring cleavage.

The central mechanism for initiating the breakdown of the naphthalene core under aerobic conditions is dioxygenation. mdpi.com This process is catalyzed by a multi-component enzyme system called naphthalene 1,2-dioxygenase (NDO). nih.govpsu.edu

The NDO enzyme introduces both atoms of a molecular oxygen molecule into the aromatic ring, converting naphthalene into (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene (cis-naphthalene dihydrodiol). nih.govpsu.edu This reaction is a critical step that breaks the aromaticity of one of the rings, making it susceptible to further degradation. mdpi.com The NDO system consists of a reductase, a ferredoxin, and a terminal oxygenase that contains a Rieske [2Fe-2S] center and a mononuclear non-heme iron at the active site. nih.govpsu.edu

Following the initial dioxygenation, the degradation proceeds through a series of well-characterized enzymatic reactions:

The cis-naphthalene dihydrodiol is converted to 1,2-dihydroxynaphthalene by a dehydrogenase. nih.gov

The dihydroxylated ring is then opened by a 1,2-dihydroxynaphthalene dioxygenase, an extradiol ring-cleavage enzyme, which breaks the carbon-carbon bond adjacent to the hydroxyl groups. nih.gov

The resulting ring-fission product undergoes further enzymatic conversions, including isomerization and hydrolysis, to form intermediates like salicylaldehyde (B1680747) and pyruvate. nih.gov

Salicylaldehyde is then oxidized to salicylate. nih.gov

Salicylate is a key intermediate that links the upper and lower degradation pathways. It is typically hydroxylated to form either catechol or gentisate, which are then processed by ring-cleavage enzymes and enter central metabolic pathways like the Krebs cycle. nih.govmdpi.commdpi.com

The table below summarizes the key enzymes involved in the aerobic degradation of naphthalene.

EnzymeAbbreviationFunctionPathway Step
Naphthalene DioxygenaseNDOCatalyzes the initial oxidation of the aromatic ring to a cis-dihydrodiol.Upper Pathway
cis-Dihydrodiol Dehydrogenase-Converts the cis-dihydrodiol to 1,2-dihydroxynaphthalene.Upper Pathway
1,2-Dihydroxynaphthalene Dioxygenase12DHNDOCleaves the dihydroxylated aromatic ring.Upper Pathway
Salicylate 1-hydroxylase-Converts salicylate to catechol.Lower Pathway
Catechol 2,3-dioxygenaseC23DOCleaves the catechol ring (meta-cleavage).Lower Pathway
Catechol 1,2-dioxygenaseC12DOCleaves the catechol ring (ortho-cleavage).Lower Pathway
Salicylate 5-hydroxylase-Converts salicylate to gentisate.Lower Pathway
Gentisate 1,2-dioxygenaseGDOCleaves the gentisate ring.Lower Pathway

This sequence of dioxygenation and ring fission represents the primary mechanism by which aerobic microorganisms mineralize naphthalene and its derivatives. nih.govmdpi.com

Biogenesis of Related Natural Products via Polyketide Pathwaysnih.gov

While many microorganisms degrade aromatic compounds, others synthesize them as natural products. A major biosynthetic route for producing diverse aromatic compounds in bacteria, fungi, and plants is the polyketide pathway. nih.govsciepublish.com Polyketides are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov

PKSs catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid synthesis. sciepublish.com The nascent polyketide chain, a linear poly-β-keto chain, remains attached to the enzyme complex. This reactive chain is then guided through a series of cyclization and aromatization reactions to form stable aromatic ring systems. sciepublish.com The structural diversity of the final polyketide product is determined by the specific PKS's choice of starter and extender units, the number of condensation cycles, and the pattern of subsequent cyclization and modification reactions. sciepublish.com

Future Research Directions and Emerging Methodologies

Development of More Sustainable Synthetic Strategies

The chemical industry, particularly the pharmaceutical sector, is often associated with high E-Factors (Environmental Factors), signifying a large amount of waste generated per kilogram of product. researchgate.net Consequently, there is a significant push towards developing greener and more sustainable synthetic routes.

Chemo-enzymatic synthesis represents a promising frontier. These methods combine the selectivity of biological catalysts (enzymes) with the practicality of traditional chemical reactions, often operating under mild conditions such as room temperature and neutral pH in aqueous solutions. researchgate.net A notable example in a related field is the sustainable, gram-scale synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from naturally occurring sinapic acid. researchgate.nettandfonline.com This process utilizes a laccase enzyme for oxidative dimerization, demonstrating a viable, eco-friendly alternative to conventional synthesis. researchgate.net

Future research on Methyl 7-(hydroxymethyl)-2-naphthoate could adopt similar principles. By identifying or engineering specific enzymes, multi-step syntheses could be streamlined into one-pot processes, drastically reducing solvent use, energy consumption, and purification steps. The application of green metrics like the Process Mass Index (PMI) and EcoScale will be crucial in quantitatively assessing and validating the sustainability of these new pathways. tandfonline.com

Synthesis Parameter Conventional Chemical Synthesis (Hypothetical) Proposed Chemo-Enzymatic Synthesis
Starting Materials Naphthalene (B1677914) derivatives, potentially from petroleum sources. tandfonline.comRenewable feedstocks (e.g., bio-based precursors).
Reagents Harsh acids/bases, metal catalysts (e.g., FeCl₃). tandfonline.comevitachem.comBiocatalysts (e.g., specific enzymes like laccases or oxidoreductases). researchgate.net
Reaction Conditions High temperatures, extreme pH, non-aqueous solvents. tandfonline.comevitachem.comRoom temperature, neutral pH, aqueous media. researchgate.net
Waste Generation (E-Factor) HighSignificantly Lower
Purification Multi-step extractions, column chromatography.Simplified filtration or precipitation. researchgate.net

Exploration of Novel Reactivity and Catalytic Applications

The two functional groups of this compound—the primary alcohol and the methyl ester—are gateways to a wide array of chemical transformations. While standard reactions like the oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid are known, there is considerable room to explore novel reactivity.

One area of inspiration is the study of anaerobic biodegradation pathways. Research on 2-methylnaphthalene (B46627) has revealed that sulfate-reducing bacteria can activate the molecule by adding fumarate (B1241708) to the methyl group, initiating a cascade that leads to 2-naphthoic acid. nih.gov This unique biocatalytic activation strategy, involving a naphthyl-2-methyl-succinate synthase, operates via a radical mechanism and showcases a reaction not typically found in a standard organic chemistry toolkit. nih.gov

Future investigations could seek to harness similar enzymatic systems to functionalize this compound in unprecedented ways. For instance, enzymes could catalyze selective C-H activation at other positions on the naphthalene ring or facilitate novel coupling reactions. Furthermore, derivatives of this compound could be designed to act as catalysts themselves, leveraging the rigid naphthalene core as a scaffold for catalytic moieties in asymmetric synthesis or polymerization.

Functional Group Potential Novel Reaction Resulting Product Class Potential Application
Hydroxymethyl GroupEnzymatic OxidationNaphthaldehyde or Naphthoic Acid Derivatives evitachem.comIntermediates for pharmaceuticals, polymers. tandfonline.com
Methyl Group (via analogy)Biocatalytic Fumarate Addition nih.govSuccinic Acid AdductsNovel bioactive compounds, functional materials.
Naphthalene RingSelective Enzymatic C-H FunctionalizationHydroxylated or Aminated DerivativesDrug discovery, electronic materials.
Entire MoleculeCondensation with Amines evitachem.comSchiff Bases/AmidesLigands for metal catalysis, fluorescent probes. evitachem.com

Integration with Machine Learning for Retrosynthesis and Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing molecular design and synthesis planning. github.io These computational tools can analyze vast datasets of chemical reactions to predict synthetic routes, design novel molecules, and estimate their biological activity.

Molecular Design: Beyond synthesis, ML is a powerful engine for discovery. Computational methods such as molecular docking and virtual screening can be used to design novel derivatives of this compound tailored for specific biological targets. openmedicinalchemistryjournal.comnih.gov By building predictive models trained on large chemical libraries like ChEMBL, researchers can estimate the pharmacological properties of virtual compounds before they are ever synthesized, prioritizing the most promising candidates for experimental validation. nih.gov This data-driven approach accelerates the design-build-test-learn cycle at the core of modern drug discovery. nih.gov

Methodology Application Potential Outcome for this compound
Deep Learning Retrosynthesis (e.g., LocalRetro) Prediction of synthetic routes. nih.govIdentification of the most efficient and novel pathways to synthesize complex derivatives.
Interpretable AI (e.g., RetroExplainer) Understanding AI predictions. nih.govProviding chemical rationale for suggested synthetic steps, increasing trust and utility.
Virtual Screening (VS) Searching compound libraries for potential hits. openmedicinalchemistryjournal.comIdentifying derivatives with high predicted affinity for a specific biological target (e.g., a kinase or receptor).
Quantitative Structure-Activity Relationship (QSAR) Predicting biological activity from chemical structure.Designing new analogues with optimized potency and reduced off-target effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.